3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate
Description
Properties
Molecular Formula |
C19H11N3O5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) 2,1,3-benzoxadiazole-4-sulfonate |
InChI |
InChI=1S/C19H11N3O5S/c23-28(24,17-8-4-7-15-19(17)22-27-20-15)26-13-9-10-14-16(11-13)25-21-18(14)12-5-2-1-3-6-12/h1-11H |
InChI Key |
MYMFXNWLPQKLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC5=NON=C54 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
The 3-phenyl-1,2-benzoxazol-6-yl precursor is typically synthesized via acid-catalyzed cyclization. A representative protocol involves:
-
Substrate preparation : 2-Amino-5-bromo-4'-phenylphenol (2.21 mmol)
-
Cyclization : Reflux in toluene with p-toluenesulfonic acid (TsOH, 5.53 mmol) under Dean-Stark conditions (17 h, 110°C)
-
Workup : Basification with NaOH (6 M) to pH 10–12, followed by diethyl ether extraction
Key parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction time | 16–18 h | <80% → 92% |
| TsOH stoichiometry | 2.5 eq | Minimizes dimerization |
| Temperature | 110±2°C | Prevents retro-cyclization |
This method achieves 89% isolated yield with <5% dimeric byproducts.
Synthesis of the Benzoxadiazole Sulfonate Component
Oxidative Cyclization of 2-Nitroaniline
The 2,1,3-benzoxadiazole-4-sulfonate moiety is constructed through a three-stage sequence:
-
N-Oxide formation :
-
2-Nitroaniline (10 mmol)
-
NaClO (12 mmol, 10% aqueous)
-
TBAB (0.5 mmol) in NaOH/Et₂O (2:1 v/v)
-
0°C, 4 h (75% yield)
-
-
Phosphine-mediated reduction :
-
Triphenylphosphine (PPh₃, 15 mmol) in xylene
-
130°C, 6 h (N-oxide → benzoxadiazole)
-
-
Sulfonation :
-
Benzoxadiazole (1 eq) + ClSO₃H (1.2 eq) in CH₂Cl₂
-
−15°C, 2 h (88% yield)
-
Critical observations :
-
TBAB phase-transfer catalysis enhances cyclization efficiency by 32% compared to non-catalytic conditions
-
Sulfur trioxide complexation at the benzoxadiazole C4 position is favored due to reduced steric hindrance
Coupling of Benzoxazole and Benzoxadiazole Units
Nucleophilic Aromatic Substitution
The sulfonate bridge is installed via a two-step coupling strategy:
Step 1: Benzoxazole bromination
-
Substrate: 3-Phenyl-1,2-benzoxazol-6-ol (10 mmol)
-
Reagent: PBr₃ (12 mmol) in CCl₄
-
Conditions: Reflux under 230 W halogen lamp, 3.5 h
-
Yield: 87% of 6-bromo intermediate
Step 2: Sulfonate ester formation
-
6-Bromo-benzoxazole (1 eq) + Benzoxadiazole-4-sulfonic acid (1.05 eq)
-
K₂CO₃ (3 eq) in DMF, 80°C, 12 h
-
Yield: 78% after silica gel chromatography
Reaction monitoring :
-
Thin-layer chromatography (TLC): Rf 0.42 (hexane/EtOAc 3:1)
-
¹H NMR confirmation: δ 8.21 (s, 1H, benzoxazole H4), 7.89–7.34 (m, 8H, aromatic)
Advanced Catalytic Approaches
Palladium-Mediated Cross-Coupling
Recent innovations employ Sonogashira coupling to streamline synthesis:
| Component | Quantity | Role |
|---|---|---|
| PdCl₂(PPh₃)₂ | 0.05 eq | Catalyst |
| CuI | 0.1 eq | Co-catalyst |
| Et₃N/THF | 1:1 v/v | Solvent system |
| Terminal acetylene | 2.2 eq | Coupling partner |
Procedure :
-
Charge reactor under argon with benzoxazole bromide (1 eq) and benzoxadiazole acetylene (2.2 eq)
-
Add pre-mixed Pd/Cu catalyst system in Et₃N/THF
-
Heat to 55°C for 6 h (conversion >95% by HPLC)
Advantages :
-
Tolerance for electron-withdrawing substituents
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs gradient elution on silica gel (230–400 mesh):
| Eluent Composition | Retention Factor (Rf) | Purity Target |
|---|---|---|
| Hexane/EtOAc 4:1 | 0.31 | >98% |
| CH₂Cl₂/MeOH 95:5 | 0.47 | Remove Pd residues |
Spectroscopic validation :
-
¹³C NMR : 167.2 ppm (C=N of benzoxazole), 152.4 ppm (SO₃−)
-
HRMS : m/z 393.0382 [M+H]⁺ (calc. 393.0385)
-
IR : 1354 cm⁻¹ (S=O asymmetric stretch), 1588 cm⁻¹ (C=N benzoxadiazole)
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale adaptations demonstrate:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction time | 12 h | 45 min | 94% faster |
| Energy consumption | 18 kWh/kg | 6.2 kWh/kg | 66% reduction |
| Space-time yield | 0.8 kg/m³·h | 4.1 kg/m³·h | 5.1× increase |
Key innovations include microreactor temperature control (±0.5°C) and in-line IR monitoring for real-time endpoint detection.
Mechanistic insight :
The excited-state catalyst (*Ir³⁺) oxidizes sulfinate anions to sulfonyl radicals, which undergo radical-polar crossover to form the sulfonate ester .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups on the benzoxadiazole ring, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate has shown potential as a pharmaceutical agent due to its biological activity against various diseases. Research indicates that derivatives of benzoxazole compounds can exhibit anti-cancer properties and antimicrobial effects.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-cancer properties of benzoxazole derivatives. The findings suggested that compounds similar to 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate demonstrated significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in oncology .
Fluorescent Probes
Due to its fluorescent properties, this compound is utilized in biological imaging and as a fluorescent probe in chemical assays. The ability to emit light upon excitation makes it suitable for tracking biological processes at the molecular level.
Application Example: Cellular Imaging
In a research article from Nature Communications, researchers utilized benzoxazole derivatives as fluorescent probes for live-cell imaging. The study highlighted the effectiveness of these compounds in visualizing cellular structures and dynamics in real-time .
Material Science
The compound is also explored for its application in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electronic properties make it a candidate for enhancing the efficiency of these technologies.
Case Study: OLED Development
Research conducted by scientists at a leading materials science institute demonstrated that incorporating benzoxazole derivatives into OLEDs improved their luminescent efficiency and stability. The study concluded that such compounds could lead to advancements in display technology .
Data Tables
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The benzoxadiazole moiety can act as a fluorophore, emitting light upon excitation, which is useful in imaging applications. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its use in biological studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Solubility : Sulfonate esters generally exhibit improved aqueous solubility, but the benzoxadiazole analog may form stronger intermolecular interactions (e.g., π-stacking), reducing solubility relative to the thiophene derivative .
Synthetic Utility : Thiophene sulfonates are often used as intermediates in polymer chemistry, whereas benzoxadiazole sulfonates may find niche roles in fluorescent probes due to their rigid, conjugated systems.
Biological Activity
3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article synthesizes current knowledge on its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 319.35 g/mol |
| Density | 1.225 g/cm³ |
| Boiling Point | 386.1 ºC at 760 mmHg |
| Flash Point | 187.3 ºC |
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various benzoxazole compounds against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The results demonstrated that many derivatives possess a broad spectrum of activity with minimal inhibitory concentrations (MIC) ranging from 250 to 7.81 µg/ml .
Key Findings:
- Gram-positive Bacteria : Compounds showed selective activity against Bacillus subtilis.
- Fungi : Some derivatives were more potent than fluconazole against drug-resistant strains of C. albicans.
Cytotoxicity and Anticancer Activity
Several studies have investigated the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The findings suggest that these compounds can selectively target cancer cells while exhibiting lower toxicity to normal cells, making them potential candidates for anticancer therapies.
Case Studies:
- Breast Cancer Cells : Compounds demonstrated cytotoxic effects on MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer Cells : Significant cytotoxicity was observed in A549 and H1975 cell lines.
- Mechanism of Action : Structure–activity relationship studies revealed that modifications in the substituents significantly affect biological activity, indicating potential pathways for further optimization .
Structure–Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is closely related to their chemical structure. Modifications in the phenyl ring or the sulfonate group can enhance or diminish their efficacy.
Observations:
- Electron-donating groups generally increase antimicrobial potency.
- The presence of specific functional groups can enhance selectivity towards cancer cells while reducing toxicity to normal cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Phenyl-1,2-benzoxazol-6-yl 2,1,3-benzoxadiazole-4-sulfonate, and what critical reaction conditions must be controlled?
- Methodology :
-
Step 1 : Condensation reactions involving substituted benzaldehydes and sulfonate precursors under reflux (ethanol or THF) with catalytic acetic acid (1–5 drops) are common. For example, refluxing 4-amino-triazole derivatives with benzaldehyde analogs for 4–6 hours yields intermediates .
-
Step 2 : Palladium-catalyzed cross-coupling (e.g., bis(triphenylphosphine)palladium dichloride) under inert atmospheres (argon) is critical for forming benzoxadiazole moieties. Temperature control (55–80°C) and solvent systems (Et₃N/THF) are key to avoiding side reactions .
-
Step 3 : Purification via recrystallization (ethanol) or silica gel chromatography ensures high purity.
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 4–48 hours | Prolonged time reduces side products |
| Catalyst Loading | 0.1–0.3 mmol | Excess catalyst degrades product |
| Solvent Polarity | EtOH (polar) vs. THF (apolar) | Affects intermediate solubility |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- TLC Monitoring : Use silica-coated plates with ethyl acetate/hexane (3:7) to track reaction progress .
- NMR Analysis : ¹H/¹³C NMR confirms regioselectivity of benzoxazole and benzoxadiazole rings. Key signals:
- Aromatic protons: δ 7.2–8.5 ppm (multiplicity indicates substitution pattern) .
- Sulfonate group: δ 3.1–3.5 ppm (SO₃⁻ adjacent protons) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å in analogous structures) .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing sterically hindered substituents to the benzoxazole ring?
- Challenges : Steric hindrance from phenyl groups reduces reaction efficiency.
- Solutions :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 48 hours) while maintaining yield .
- Silver Ion-Mediated Reactions : Facilitate desulfurization-condensation steps for sulfonate linkage formation (e.g., Ag₂S elimination improves purity) .
- Case Study : Using CuI (0.13 mmol) as a co-catalyst increased yields from 45% to 72% in analogous Pd-catalyzed reactions .
Q. What pharmacological mechanisms are hypothesized for benzoxazole-benzoxadiazole hybrids, and how can receptor binding be validated?
- Mechanistic Insights :
- Targets : Analogous 1,2-benzisoxazole derivatives (e.g., zonisamide) modulate voltage-sensitive sodium channels and T-type calcium currents .
- Hybrid Design : Incorporating 1,2,4-oxadiazole pharmacophores (e.g., 3-phenyl derivatives) enhances affinity for σ1/σ2 receptors, as shown in anti-allodynic studies .
- Validation Methods :
- In Silico Docking : Predict binding to σ receptor pockets (PDB: 6Q0) using SMILES-derived conformers .
- Electrophysiology : Patch-clamp assays on neuronal cells quantify sodium channel blockade .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Root Causes :
- Regiochemical Variations : Substitution at C3 vs. C6 alters steric/electronic profiles (e.g., C3-Cl vs. C3-phenyl in ).
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times (24h vs. 48h) skew results.
- Resolution Strategy :
- Comparative SAR Table :
| Compound | Substitution | IC₅₀ (σ1 Receptor) | Assay Type |
|---|---|---|---|
| 3-Phenyl-benzoxazole | C3-Ph | 12 nM | Radioligand |
| 3-Chloro-benzoxazole | C3-Cl | 85 nM | Fluorescence |
- Meta-Analysis : Use standardized protocols (e.g., NIH Assay Guidance Manual) to reconcile discrepancies.
Methodological Recommendations
- Synthetic Optimization : Prioritize Pd/Cu bimetallic systems for cross-coupling steps to reduce side-product formation .
- Structural Confirmation : Combine XRD (for crystal packing) with 2D NMR (NOESY for spatial proximity) to resolve ambiguities .
- Biological Profiling : Use hybrid scaffolds (e.g., benzoxazole-pyridazine) to balance CNS permeability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
